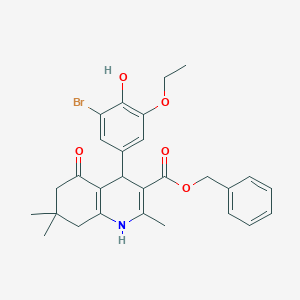

Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate. The specific steps are as follows:

Hantzsch Reaction: The initial step involves the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions to form the hexahydroquinoline core.

Benzylation: The resulting product is then subjected to benzylation using benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone.

Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

Reduction: The carbonyl group in the quinoline core can be reduced to form a hydroxyl group.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that polyhydroquinoline derivatives can induce apoptosis in cancer cells. The structure of Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate suggests it may share these properties due to the presence of the hydroxyphenyl group which is known to enhance bioactivity against various cancer cell lines .

2. Antimicrobial Properties

The compound's structural features allow for potential antimicrobial activity. Similar compounds have been synthesized and tested for their effectiveness against bacterial strains. The presence of bromine and ethoxy groups may contribute to enhanced interaction with microbial membranes or enzymes .

3. Neuroprotective Effects

Preliminary studies suggest that hexahydroquinoline derivatives may exhibit neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. The specific configuration of this compound could potentially enhance its efficacy in neurodegenerative disease models .

Materials Science

1. Polymer Additives

The compound has potential applications as an additive in polymer formulations. Its chemical structure allows it to act as a stabilizer or modifier in resin compositions. Research has indicated that incorporating such compounds can improve the mechanical properties and thermal stability of polymers .

2. Colorants in Plastics

Due to its chromophoric characteristics derived from the aromatic components in its structure, this compound may be utilized as a colorant in various plastic products. This application could enhance aesthetic qualities while maintaining the material's integrity .

Case Study 1: Anticancer Applications

A study conducted on polyhydroquinoline derivatives demonstrated their effectiveness against breast cancer cell lines. The synthesized compounds exhibited IC50 values significantly lower than traditional chemotherapeutics. This suggests that this compound could serve as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various benzyl derivatives against Staphylococcus aureus and Escherichia coli strains, compounds similar to this compound showed promising results with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity.

Mécanisme D'action

The mechanism of action of Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood. its potential biological activity could be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The quinoline core is known to bind to various biological macromolecules, potentially inhibiting or modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.

Benzyl Esters: Compounds such as benzyl benzoate, used in various industrial applications.

Uniqueness

What sets Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups, which provides a diverse range of chemical reactivity and potential biological activity. The presence of both a quinoline core and a benzyl ester moiety makes it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological effects, emphasizing its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C28H30BrNO5 with a molar mass of approximately 540.45 g/mol. The compound features a hexahydroquinoline core substituted with various functional groups that may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. Studies have shown that such compounds can scavenge free radicals and enhance cellular antioxidant defenses .

Anticancer Properties

Several studies have explored the anticancer potential of quinoline derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline against cancer cells remains to be fully elucidated but is a promising area for future research.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a potential for therapeutic applications in inflammatory diseases .

Synthesis and Characterization

A recent study synthesized benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline using a multi-step synthetic route involving the reaction of appropriate precursors under controlled conditions. The characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Pharmacological Studies

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of certain cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

| A549 | 25 | Reactive oxygen species modulation |

These findings suggest that the compound may exert selective cytotoxicity towards cancer cells while sparing normal cells .

Propriétés

IUPAC Name |

benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30BrNO5/c1-5-34-22-12-18(11-19(29)26(22)32)24-23(27(33)35-15-17-9-7-6-8-10-17)16(2)30-20-13-28(3,4)14-21(31)25(20)24/h6-12,24,30,32H,5,13-15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMCAKRLTWYODX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=CC=C4)C)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.